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molecular formula C12H14BrNO B8643222 6-Bromo-1-(3-methoxypropyl)-1H-indole

6-Bromo-1-(3-methoxypropyl)-1H-indole

Cat. No. B8643222
M. Wt: 268.15 g/mol
InChI Key: LYLAIOLIIWSGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868036B2

Procedure details

The stirred solution of 25 g of 6-bromo-1H-indole [52415-29-9] in 250 ml of DMPU is admixed at 0° C. with 11.2 g of sodium hydride (60% in mineral oil) in portions. The mixture is stirred over 1 hour and then admixed with 60.9 g of 1-chloro-3-methoxypropane and 4.71 g of tetrabutylammonium iodide (exothermic reaction). The mixture is stirred at room temperature over a further 1 hour. The resulting reaction mixture is poured onto 2 l of water (cold) and extracted with tert-butyl methyl ether (2×). The combined organic phases are washed successively with water (3×) and brine, dried over sodium sulphate and filtered, and the filtrate is concentrated by evaporation. The title compound is obtained as a slightly yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.31 (1:2 EtOAc-heptane). Rt=5.10 (gradient I).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
60.9 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
4.71 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:14][CH2:15][CH2:16][O:17][CH3:18].O>CN1C(=O)N(C)CCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH2:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:4][CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
60.9 g
Type
reactant
Smiles
ClCCCOC
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Six
Name
Quantity
4.71 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature over a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×)
WASH
Type
WASH
Details
The combined organic phases are washed successively with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C=CN(C2=C1)CCCOC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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